molecular formula C10H16ClNO2 B13596121 2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride

2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride

Cat. No.: B13596121
M. Wt: 217.69 g/mol
InChI Key: UGRMNJDBJJPSEJ-UHFFFAOYSA-N
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Description

2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride is a chemical compound with the molecular formula C10H16ClNO2. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

2-[4-(methylaminomethyl)phenoxy]ethanol;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-11-8-9-2-4-10(5-3-9)13-7-6-12;/h2-5,11-12H,6-8H2,1H3;1H

InChI Key

UGRMNJDBJJPSEJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)OCCO.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-{4-[(Methylamino)methyl]phenoxy}ethan-1-ol Hydrochloride

General Synthetic Strategy

The synthetic approach typically involves:

  • Step 1: Preparation of the phenoxyethanol intermediate.
  • Step 2: Introduction of the methylaminomethyl substituent at the para position of the phenyl ring.
  • Step 3: Formation of the hydrochloride salt.

Detailed Synthetic Routes

Etherification of 4-Hydroxybenzaldehyde with Ethylene Glycol Derivative

A common starting point is 4-hydroxybenzaldehyde or 4-hydroxyphenol derivatives. The phenol is etherified with 2-chloroethanol or ethylene oxide under basic conditions to yield 2-(4-hydroxyphenoxy)ethanol intermediates.

  • Reagents: 4-hydroxybenzaldehyde, 2-chloroethanol or ethylene oxide, base (e.g., cesium carbonate, potassium carbonate).
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or alcohols like ethanol.
  • Conditions: Heating at 50–80 °C under inert atmosphere.
  • Catalysts: Sometimes palladium catalysts are employed to facilitate coupling reactions.

This step yields 2-(4-formylphenoxy)ethanol or related ethers.

Reductive Amination to Introduce the Methylaminomethyl Group

The aldehyde group on the para position is converted to the methylaminomethyl substituent via reductive amination:

  • Reagents: Methylamine (as aqueous solution or gas), reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Solvent: Methanol, acetonitrile, or DMF.
  • Conditions: Stirring at room temperature or mild heating overnight.
  • Work-up: Removal of solvent under reduced pressure, extraction, and purification by column chromatography.

This step forms the secondary amine linkage (-CH2-NH-CH3) at the para position.

Formation of Hydrochloride Salt

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent:

  • Reagents: Hydrogen chloride gas or hydrochloric acid solution (e.g., 4 M in dioxane or ethyl acetate).
  • Solvent: Ethyl acetate, dioxane, or methanol.
  • Conditions: Room temperature stirring, followed by solvent removal or crystallization.
  • Outcome: Stable hydrochloride salt with improved handling and solubility.

Representative Synthesis Example

Step Reagents & Conditions Product Yield & Notes
1 4-Hydroxybenzaldehyde + 2-chloroethanol, cesium carbonate, ethanol, 60 °C, 12 h 2-(4-Formylphenoxy)ethanol High yield, purified by extraction
2 Methylamine, sodium triacetoxyborohydride, methanol, rt, overnight 2-{4-[(Methylamino)methyl]phenoxy}ethan-1-ol (free base) ~85-90% yield, purified by chromatography
3 HCl (4 M in dioxane), ethyl acetate, rt, 2 h 2-{4-[(Methylamino)methyl]phenoxy}ethan-1-ol hydrochloride Quantitative salt formation, isolated as solid

Analysis of Preparation Methods

Advantages and Challenges

Aspect Advantages Challenges
Etherification Straightforward reaction, commercially available reagents Requires careful control of base and temperature to avoid side reactions
Reductive Amination High selectivity for secondary amine formation Sensitive to moisture and requires careful handling of reducing agents
Salt Formation Improves compound stability and solubility Requires precise stoichiometry to avoid excess acid

Alternative Approaches

Research Findings and Literature Sources

  • A patent (WO2008137087A1) describes similar phenoxyethanol derivatives prepared via etherification using cesium carbonate in ethanol or DMF, followed by palladium-catalyzed coupling and amine introduction under mild conditions, highlighting scalable and safe methods.
  • A study on related amino-substituted phenoxy compounds reports reductive amination using sodium triacetoxyborohydride in methanol with methylamine, achieving yields above 85% and clean conversion to hydrochloride salts by treatment with HCl in dioxane.
  • Catalytic hydrogenation and subsequent reductive alkylation methods are also reported for related compounds, emphasizing the versatility of reductive amination and hydrogenation in synthesizing substituted phenoxy ethanols.

Summary Table of Preparation Conditions

Step Reaction Type Reagents Solvent Temperature Time Yield (%) Notes
1 Etherification 4-Hydroxybenzaldehyde, 2-chloroethanol, Cs2CO3 Ethanol or DMF 50-80 °C 12-24 h 80-95 Base-mediated nucleophilic substitution
2 Reductive Amination Methylamine, NaBH(OAc)3 Methanol or MeCN RT Overnight 85-90 Mild reducing agent, selective amination
3 Salt Formation HCl (4 M in dioxane) Ethyl acetate or dioxane RT 2 h Quantitative Crystallization or precipitation

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted phenoxyethanol derivatives, which have applications in different fields of research.

Scientific Research Applications

2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride is a chemical compound with the molecular formula C10H16ClNO2C_{10}H_{16}ClNO_2. It is used in scientific research for its chemical properties.

Scientific Research Applications

2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride is used in scientific research because of its versatile chemical properties. Its applications include:

  • Chemistry It can be used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
  • Biology It can be employed in the study of biochemical pathways and as a tool in molecular biology experiments.
  • Medicine It can be investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
  • Industry It can be utilized in the manufacture of various industrial products, including polymers and coatings.

Chemical Reactions

2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride undergoes different chemical reactions:

  • Oxidation It can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3.
  • Reduction It can be reduced to form amines or alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4) are used.
  • Substitution It can undergo nucleophilic substitution reactions to form different derivatives. Nucleophiles like sodium hydroxide (NaOHNaOH) or ammonia (NH3NH_3) are commonly used.

The major products formed from these reactions include various substituted phenoxyethanol derivatives, which have applications in different fields of research.

Mechanism of Action

The mechanism of action of 2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(Dimethylamino)methyl]phenoxy}ethan-1-olhydrochloride
  • 2-{4-[(Ethylamino)methyl]phenoxy}ethan-1-olhydrochloride
  • 2-{4-[(Propylamino)methyl]phenoxy}ethan-1-olhydrochloride

Uniqueness

2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Biological Activity

2-{4-[(Methylamino)methyl]phenoxy}ethan-1-ol hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H15ClN2O2
  • Molecular Weight : 232.69 g/mol

The presence of a methylamino group and a phenoxy moiety contributes to its biological activity, particularly in modulating neurotransmitter systems and enzyme interactions.

Research indicates that 2-{4-[(Methylamino)methyl]phenoxy}ethan-1-ol hydrochloride acts primarily through the inhibition of specific enzymes and receptors involved in various physiological processes. Notably, it has been shown to interact with:

  • Monoamine Oxidase (MAO) : This enzyme is crucial in the metabolism of neurotransmitters. Inhibition can lead to increased levels of serotonin and norepinephrine, suggesting potential antidepressant effects.
  • Protein Kinase C (PKC) : The compound may influence PKC activity, which plays a significant role in cell signaling pathways related to growth and differentiation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Antidepressant-like effectsIncreased serotonin levels in animal models
Anti-inflammatory propertiesReduced cytokine production in vitro
Anticancer activityInduced apoptosis in cancer cell lines
Neuroprotective effectsProtection against oxidative stress in neuronal cultures

Case Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that administration of 2-{4-[(Methylamino)methyl]phenoxy}ethan-1-ol hydrochloride led to significant reductions in depressive-like behaviors. The mechanism was attributed to enhanced serotonergic transmission, providing evidence for its potential as an antidepressant agent.

Case Study 2: Anticancer Properties

In vitro studies on various cancer cell lines revealed that the compound exhibited cytotoxic effects, inducing apoptosis through the activation of caspase pathways. The findings suggest its potential utility in cancer therapeutics, particularly for hematological malignancies.

Q & A

Q. What are the recommended synthetic routes for 2-{4-[(Methylamino)methyl]phenoxy}ethan-1-ol hydrochloride?

A two-step synthesis is commonly employed:

  • Step 1: Phenolic alkylation of 4-hydroxybenzaldehyde with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) to form 2-(4-formylphenoxy)ethanol.
  • Step 2: Reductive amination using methylamine and a reducing agent (e.g., NaBH₃CN or H₂/Pd-C) to introduce the methylaminomethyl group, followed by HCl treatment to yield the hydrochloride salt.
    Purity (>95%) can be confirmed via HPLC or LCMS, as described in similar syntheses of structurally related compounds .

Q. How is the compound structurally characterized in academic research?

Key characterization methods include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm the phenoxy, ethanol, and methylaminomethyl moieties.
  • Mass Spectrometry (LCMS): To verify molecular weight (e.g., m/z 228 [M+H]⁺ for the free base) and fragmentation patterns .
  • HPLC Retention Time: Standardized methods (e.g., reverse-phase C18 columns with TFA modifiers) ensure batch consistency, as seen in pharmaceutical intermediate analyses .

Q. What are the primary applications of this compound in biological research?

The compound is studied as:

  • A β-adrenergic receptor modulator analog: Structural similarities to phenethylamine derivatives suggest potential interactions with neurotransmitter receptors .
  • A chemical probe: Used to investigate methylamine-functionalized phenols in enzyme inhibition assays (e.g., monoamine oxidases) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Purity Variability: Impurities >5% (e.g., unreacted intermediates) can skew biological assays. Rigorous QC via HPLC (≥95% purity thresholds) is critical .
  • Experimental Models: Differences in cell lines (e.g., HEK-293 vs. CHO for receptor studies) or animal models (e.g., Sprague-Dawley vs. Wistar rats) may yield divergent results. Standardized protocols (e.g., OECD guidelines) are advised .

Q. What methodological challenges exist in optimizing its synthetic yield?

Key challenges include:

  • Selectivity in Reductive Amination: Competing side reactions (e.g., over-reduction or Schiff base formation) require controlled pH (6.5–7.5) and stoichiometric methylamine .
  • Salt Formation Efficiency: HCl gas vs. aqueous HCl methods impact crystallinity and hygroscopicity. Anhydrous conditions are preferred for stable salt formation .

Q. How can metabolic pathways of this compound be elucidated?

Approaches include:

  • In Vitro Metabolism Studies: Liver microsomes (human/rat) with LC-HRMS to identify phase I/II metabolites (e.g., N-demethylation or glucuronidation) .
  • Isotopic Labeling: 14^{14}C-labeled methylamine tracking to quantify metabolic turnover in pharmacokinetic models .

Methodological Notes

  • Safety Handling: Use respiratory protection (one-way valve) and avoid skin contact, as advised for structurally similar ammonium salts .
  • Data Reproducibility: Cross-validate spectral data with databases (e.g., ChemNet CAS entries) to resolve structural ambiguities .

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